molecular formula C19H18BrN3O3 B11386919 2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B11386919
M. Wt: 416.3 g/mol
InChI Key: BPIGUACQFFQYME-UHFFFAOYSA-N
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Description

2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group, an ethyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-ethylphenol to obtain 2-bromo-4-ethylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Etherification: The 2-bromo-4-ethylphenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This step involves the use of a base such as sodium hydroxide to facilitate the etherification reaction.

    Formation of the Oxadiazole Ring: The next step involves the synthesis of the 3-phenyl-1,2,4-oxadiazole ring. This can be achieved by reacting benzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form the corresponding amidoxime. The amidoxime is then cyclized with acetic anhydride to form the oxadiazole ring.

    Coupling Reaction: Finally, the 2-(2-bromo-4-ethylphenoxy)acetic acid is coupled with the oxadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group in the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and oxadiazole moieties.

    Cyclization Reactions: The presence of the oxadiazole ring allows for potential cyclization reactions under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehydrogenated products.

Scientific Research Applications

2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
  • 2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-thiadiazol-5-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide lies in its specific substitution pattern and the presence of both the bromo and ethyl groups on the phenoxy ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-(2-bromo-4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-2-13-8-9-16(15(20)10-13)25-12-17(24)21-11-18-22-19(23-26-18)14-6-4-3-5-7-14/h3-10H,2,11-12H2,1H3,(H,21,24)

InChI Key

BPIGUACQFFQYME-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Br

Origin of Product

United States

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